molecular formula C9H6Cl3NO B11960432 Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- CAS No. 54888-31-2

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)-

Cat. No.: B11960432
CAS No.: 54888-31-2
M. Wt: 250.5 g/mol
InChI Key: ITZFQOUCEBIXPQ-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- is an organic compound with the molecular formula C9H6Cl3NO It is characterized by a benzamide core with a 4-chloro substituent on the benzene ring and a 2,2-dichloroethenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, 4-chloro-N-(2,2-dichloroethenyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring and the dichloroethenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atoms and the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce chlorinated benzoic acids.

Scientific Research Applications

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial cell walls, disrupting their integrity and leading to antibacterial activity .

Properties

CAS No.

54888-31-2

Molecular Formula

C9H6Cl3NO

Molecular Weight

250.5 g/mol

IUPAC Name

4-chloro-N-(2,2-dichloroethenyl)benzamide

InChI

InChI=1S/C9H6Cl3NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14)

InChI Key

ITZFQOUCEBIXPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Cl

Origin of Product

United States

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